molecular formula C8H11NO B6321743 1-(3-Methylpyridin-2-yl)ethanol CAS No. 780804-99-1

1-(3-Methylpyridin-2-yl)ethanol

Cat. No.: B6321743
CAS No.: 780804-99-1
M. Wt: 137.18 g/mol
InChI Key: IOJACGZRBVGLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is also known as 3-Methyl-2-pyridineethanol. This compound is characterized by a pyridine ring substituted with a methyl group at the third position and an ethanol group at the second position. It is a colorless liquid that is used in various scientific and industrial applications.

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

1-(3-Methylpyridin-2-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methyl group and an ethanol group on the pyridine ring, providing a balance of hydrophobic and hydrophilic properties that enhance its utility in various applications .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJACGZRBVGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve N,N-dimethylethanolamine (70.45 mmol) in hexane (90 mL) at 0° C., add 2.5M n-butyl lithium in hexane (140.9 mmol,) and stir for 30 min at this temperature. Add a solution of 3-picoline (35.23 mmol) in hexane (10 mL) and continue stirring at 0° C. for 1 h. Cool the resulting mixture to −78° C., add acetaldehyde (70.45 mmol) and continue stirring at −78° C. for 1 h. Dilute with water, warm to ambient temperature, extract three times with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify by chromatography eluting with hexane/EtOAc (85:15) to give the desired intermediate as a light yellow oil.
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70.45 mmol
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90 mL
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140.9 mmol
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35.23 mmol
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10 mL
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70.45 mmol
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